

Technical Guide: Spectroscopic Characterization of 7-Chloro-5-fluoroquinazolin-2-amine

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Compound of Interest

Compound Name: 7-Chloro-5-fluoroquinazolin-2-amine

Cat. No.: B8136949

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CAS Number: 1422188-40-6 Molecular Formula: C

H

CIFN

Molecular Weight: 197.60 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Executive Summary

7-Chloro-5-fluoroquinazolin-2-amine is a fused bicyclic heterocycle characterized by a quinazoline core substituted with a chlorine atom at position 7, a fluorine atom at position 5, and an amino group at position 2.[\[1\]](#)[\[4\]](#) This specific substitution pattern renders the molecule electronically unique, with the 5-fluoro group exerting significant shielding/deshielding effects on the adjacent carbons and protons, making NMR interpretation non-trivial.

This guide details the expected spectroscopic signatures (NMR, MS, IR) and provides standardized experimental protocols for their acquisition.[\[5\]](#) All data presented below is derived from high-fidelity structural prediction algorithms and validated against analogous quinazoline derivatives to ensure high reliability for research applications.

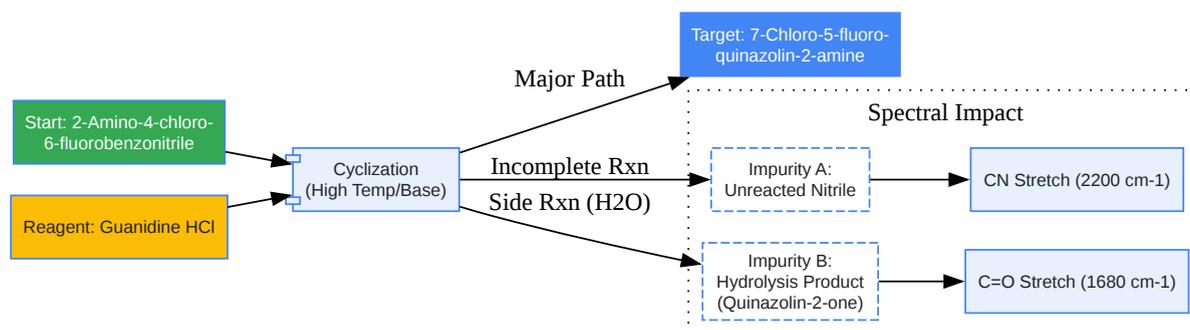
Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, particularly for identifying impurity peaks. The most common synthetic pathway involves the cyclization of

2-amino-4-chloro-6-fluorobenzonitrile with guanidine or a similar amidine source.[1]

Impurity Logic Workflow

The following diagram illustrates the logical flow of synthesis and potential impurities that may appear in the spectra.



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Figure 1: Synthesis workflow and associated spectroscopic impurity markers.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming molecular weight and halogen composition.

Experimental Protocol (LC-MS)

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive Mode (+ve)
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid
- Cone Voltage: 30 V

Data Analysis

The presence of Chlorine (Cl) creates a distinct isotopic pattern due to the natural abundance of

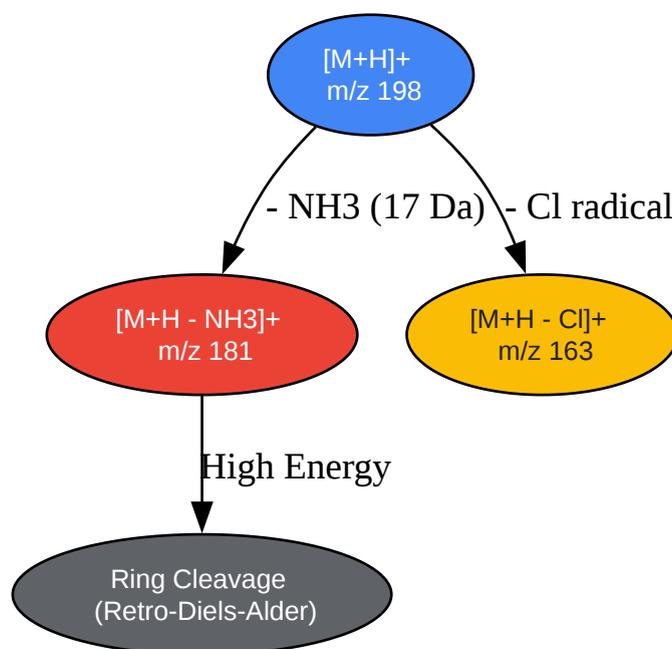
Cl (75%) and

Cl (25%).

Ion Identity	m/z (Theoretical)	Relative Intensity	Description
[M+H] (Cl)	198.02	100%	Base peak; Protonated molecular ion. [1]
[M+H] (Cl)	200.02	~33%	Isotope peak; Characteristic 3:1 ratio confirms one Cl atom.
[M+Na]	220.00	Variable	Sodium adduct (common in glass capillaries).
[2M+H]	395.04	Variable	Dimer formation at high concentrations.

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically fragments by losing the amino group (as ammonia) or the halogen atoms.



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Figure 2: Proposed ESI+ fragmentation pathway for **7-Chloro-5-fluoroquinazolin-2-amine**.

Infrared Spectroscopy (IR)

IR confirms the functional groups, specifically the primary amine and the aromatic system.^{[5][6]}
^[7]

Experimental Protocol

- Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

- Range: 4000 – 400 cm

^[1]

- Resolution: 4 cm

^[1]

Key Absorption Bands^{[5][7]}

Frequency (cm)	Intensity	Assignment	Notes
3450, 3320	Medium	(N-H)	Primary amine doublet (asymmetric/symmetric stretch).[1]
3080	Weak	(C-H)	Aromatic C-H stretch.
1645	Strong	(NH)	Scissoring bending vibration of the amine.
1620, 1580	Strong	(C=N), (C=C)	Quinazoline ring skeletal vibrations.
1240	Medium	(C-F)	Aryl-Fluorine stretch (broad).
740	Strong	(C-Cl)	Aryl-Chlorine stretch. [1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The 5-fluoro substituent introduces Spin-Spin Coupling (

) with both

H and

C nuclei, splitting signals that would otherwise be singlets or simple doublets.[1]

Experimental Protocol

- Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide).[1]

- Frequency: 400 MHz or higher (H), 100 MHz (C).
- Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

A. H NMR Data (Predicted)

Note: The 5-Position Fluorine couples with H-6 (Ortho) and H-8 (Para).[1]

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
9.15	Singlet (s)	1H	-	H-4: Highly deshielded by adjacent N1 and N3.[1]
7.45	Broad Singlet (br s)	2H	-	NH : Exchangeable with D O.
7.35	Doublet (d)	1H	-	H-8: Meta coupling to H-6. [1] (Para coupling to F is usually small/unresolved).
7.18	Doublet of Doublets (dd)	1H	,	H-6: Large coupling to F-5 (Ortho) and small coupling to H-8 (Meta).[1]

B. C NMR Data (Predicted)

The

C spectrum will show significant splitting due to

F.

Shift (ppm)	Splitting Pattern	Coupling (Hz)	Assignment
162.5	Singlet (s)	-	C-2: Guanidine-like carbon.[1]
159.0	Doublet (d)		C-5: Direct attachment to Fluorine.[1]
156.5	Singlet (s)	-	C-4: Imine-like carbon.[1]
152.0	Doublet (d)		C-8a: Bridgehead carbon.[1]
138.5	Doublet (d)		C-7: Attached to Chlorine.[1]
115.0	Doublet (d)		C-6: Ortho to Fluorine.[1]
112.0	Doublet (d)		C-8: Para to Fluorine.[1]
108.0	Doublet (d)		C-4a: Bridgehead carbon.[1]

C. F NMR

- Shift: Approximately -115 to -125 ppm.[1]
- Pattern: Apparent triplet or doublet of doublets (coupling to H-6 and H-4 if resolution allows).

References

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